molecular formula C18H18N4O2 B2422019 1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108489-33-2

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2422019
CAS No.: 2108489-33-2
M. Wt: 322.368
InChI Key: GGMKKBARYKPBRJ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy-Phenylethyl Group: This step involves the reaction of the triazole intermediate with 2-hydroxy-2-phenylethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The final step involves the coupling of the intermediate with 2-methylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy-phenylethyl group may facilitate binding to enzymes or receptors, while the triazole ring can interact with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxy-2-phenylethyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide
  • 1-(2-hydroxy-2-phenylethyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(2-hydroxy-2-phenylethyl)-N-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in different biological activities compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-7-5-6-10-15(13)20-18(24)17-19-12-22(21-17)11-16(23)14-8-3-2-4-9-14/h2-10,12,16,23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKKBARYKPBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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